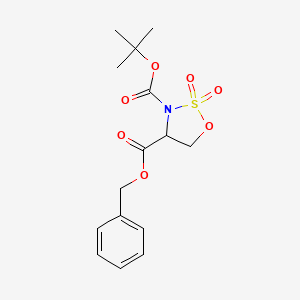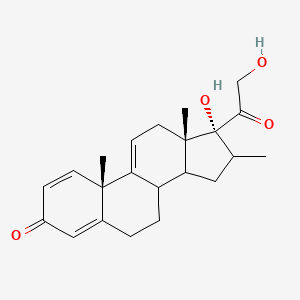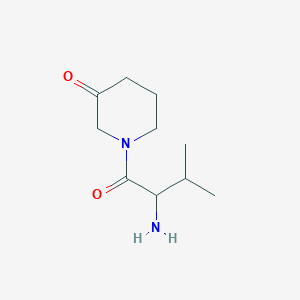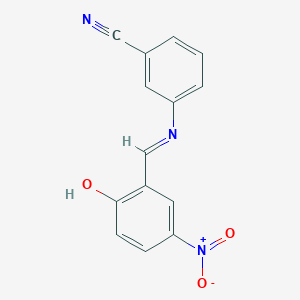![molecular formula C16H14N2 B14799523 4-{(E)-[(2,5-dimethylphenyl)imino]methyl}benzonitrile](/img/structure/B14799523.png)
4-{(E)-[(2,5-dimethylphenyl)imino]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile is an organic compound that features a benzonitrile group substituted with an imino-methyl group linked to a 2,5-dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile typically involves the condensation of 2,5-dimethylaniline with 4-formylbenzonitrile. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for 4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings or the imine group.
Reduction: Amino derivatives where the imine group is reduced to an amine.
Substitution: Substituted aromatic compounds with various functional groups, such as nitro or halogen groups.
Aplicaciones Científicas De Investigación
4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through binding interactions. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. The aromatic rings may also participate in π-π stacking interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Amitraz: N′-(2,4-Dimethylphenyl)-N-{[(2,4-dimethylphenyl)imino]methyl}-N-methylmethanimidamide, used as an insecticide and acaricide.
N-(2,4-Dimethylphenyl)formamide: A related compound with similar structural features.
Uniqueness
4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile is unique due to its specific substitution pattern and the presence of both an imine and a nitrile group
Propiedades
Fórmula molecular |
C16H14N2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-[(2,5-dimethylphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C16H14N2/c1-12-3-4-13(2)16(9-12)18-11-15-7-5-14(10-17)6-8-15/h3-9,11H,1-2H3 |
Clave InChI |
RJGKRXSMYVLGSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


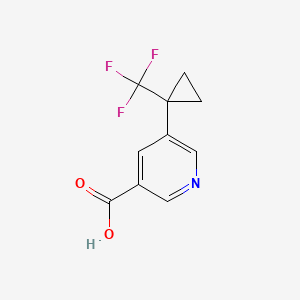
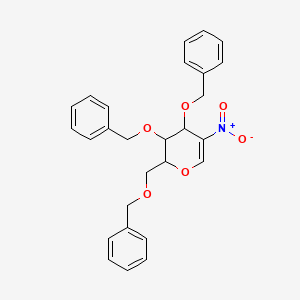
![2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14799469.png)

![4-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B14799482.png)

![2-Phenylethyl 4-oxo-4-({[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)butanoate](/img/structure/B14799490.png)
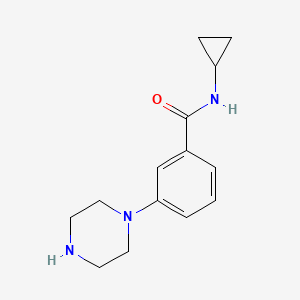
![4-[[(1R,4aR)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14799497.png)

